molecular formula C14H16N4 B7548738 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine

2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine

Cat. No. B7548738
M. Wt: 240.30 g/mol
InChI Key: KJMMIMCZVJUEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine, also known as CP-673451, is a small molecule inhibitor of the protein kinase enzyme, which plays a critical role in cell signaling pathways. CP-673451 has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine works by binding to the ATP-binding site of the protein kinase enzyme, which prevents the enzyme from phosphorylating downstream targets involved in cell signaling pathways. This leads to a decrease in cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine has been shown to have a significant impact on biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth in preclinical models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine is its high potency and selectivity for the protein kinase enzyme. This makes it an ideal candidate for use in cancer therapy. However, one limitation of 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine. One area of interest is the development of more effective formulations of the drug that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict patient response to 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine. Additionally, there is potential for 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine to be used in combination with other cancer therapies to improve treatment outcomes.

Synthesis Methods

2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-phenylbut-2-en-1-one. This intermediate is then reacted with guanidine hydrochloride to form 2-cyclopropylpyrimidine-4,6-diamine. Finally, the 4-methylphenyl group is added to the pyrimidine ring using palladium-catalyzed cross-coupling reaction to form 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine.

Scientific Research Applications

2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine has been studied for its potential use in cancer therapy due to its ability to inhibit the protein kinase enzyme, which is involved in cell signaling pathways that regulate cell growth and proliferation. 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-cyclopropyl-4-N-(4-methylphenyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9-2-6-11(7-3-9)16-13-8-12(15)17-14(18-13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMMIMCZVJUEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine

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